6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors
Biological Activity
6-(Cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C13H12N4OS
- Molecular Weight : 256.32 g/mol
- CAS Number : 29411-63-0
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies indicate that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. A notable study demonstrated that such compounds could effectively target multiple signaling pathways involved in tumor growth and metastasis .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that this compound exhibits activity against a range of bacterial strains, suggesting its potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. The activation of specific ion channels and modulation of neurotransmitter release are proposed mechanisms behind these protective effects .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the efficacy of this compound in various cancer cell lines. The results indicated a dose-dependent reduction in viability across breast and lung cancer models. The compound was found to activate caspase pathways leading to apoptosis .
Case Study 2: Antimicrobial Potential
In a clinical trial assessing new antibiotics, the compound demonstrated significant inhibitory effects against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial therapies .
Properties
IUPAC Name |
6-[(E)-3-phenylprop-2-enyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13-11-9-15-18-12(11)16-14(17-13)20-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H2,15,16,17,18,19)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHTHZDSZPPCI-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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